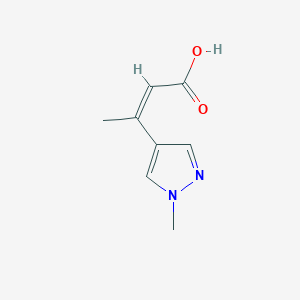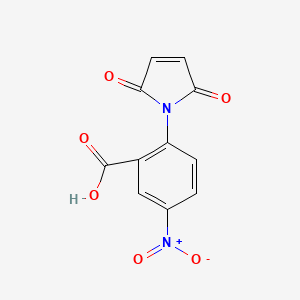![molecular formula C17H12N2O2S2 B2810924 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380057-38-3](/img/structure/B2810924.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide varies depending on its application. In the case of its anticancer activity, it has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In the case of its antifungal activity, it has been found to inhibit the growth of fungal cells by disrupting their cell membranes. In the case of its use as a fluorescent probe, it has been found to bind to metal ions and emit fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide vary depending on its application. In the case of its anticancer activity, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In the case of its antifungal activity, it has been found to inhibit the growth of fungal cells. In the case of its use as a fluorescent probe, it has been found to selectively bind to metal ions and emit fluorescence.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide in lab experiments include its high selectivity and sensitivity for metal ion detection, its potential as an anticancer and antifungal agent, and its potential use in OLEDs and OFETs. The limitations include its relatively complex synthesis method and its potential toxicity in high doses.
Orientations Futures
For N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide include further studies on its anticancer, antifungal, and antiviral properties, optimization of its synthesis method to improve yield and purity, and exploration of its potential use in other fields, such as catalysis and sensing. Additionally, further studies on its toxicity and potential side effects are necessary to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis method for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide involves the reaction between 4-(furan-3-yl)thiophen-2-yl)methylamine and 1,3-benzothiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its anticancer, antifungal, and antiviral properties. In the field of materials science, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In the field of analytical chemistry, it has been studied for its use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-17(11-1-2-15-16(6-11)23-10-19-15)18-7-14-5-13(9-22-14)12-3-4-21-8-12/h1-6,8-10H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJNKUWHVDLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC(=CS3)C4=COC=C4)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)
![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)
![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)
![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)
![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)